2-(benzylthio)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S2/c1-20-13(14-7-8-15(17)22-14)9-18-16(19)11-21-10-12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXSCJSZEAPLEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CSCC1=CC=CC=C1)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloromethylation of 2-Chlorothiophene
The synthesis begins with the chloromethylation of 2-chlorothiophene using HCl gas and formaldehyde under ice-cooled conditions:
Reaction Conditions
- Substrates : 2-Chlorothiophene (40 g, 0.34 mol), 40% aqueous formaldehyde (40 mL)
- Catalyst : Concentrated HCl (40 mL)
- Temperature : 3–8°C
- Time : 20 minutes post-formaldehyde addition
Outcome
Methoxylation of Chloromethyl Intermediate
The chloromethyl group undergoes nucleophilic substitution with methoxide:
Procedure
- Substrate : 5-Chloro-2-chloromethylthiophene (10 g, 0.06 mol)
- Reagent : Sodium methoxide (6.5 g, 0.12 mol) in dry methanol
- Conditions : Reflux at 65°C for 6 hours
- Workup : Neutralization with HCl, extraction with diethyl ether
Outcome
- Product : 5-Chloro-2-methoxymethylthiophene
- Yield : 72%
- Characterization : ¹H NMR (CDCl₃): δ 6.65 (d, J = 3.5 Hz, 1H), 6.45 (d, J = 3.5 Hz, 1H), 4.35 (s, 2H), 3.40 (s, 3H).
Amination via Gabriel Synthesis
The methoxymethyl group is converted to a primary amine:
Steps
- Bromination : Treat 5-chloro-2-methoxymethylthiophene with PBr₃ in CH₂Cl₂ (0°C, 2 hours).
- Gabriel Reaction : React resulting bromide with phthalimide potassium salt in DMF (80°C, 12 hours).
- Deprotection : Hydrazinolysis (NH₂NH₂, ethanol, reflux).
Outcome
- Product : 2-(5-Chlorothiophen-2-yl)-2-methoxyethylamine
- Yield : 68% over three steps
- Characterization : ESI-MS m/z 206.1 [M+H]⁺.
Synthesis of 2-(Benzylthio)Acetyl Chloride
Preparation of (Benzylthio)Acetic Acid
Benzylthiol reacts with chloroacetic acid under basic conditions:
Reaction Setup
- Substrates : Benzylthiol (12.4 g, 0.1 mol), chloroacetic acid (9.45 g, 0.1 mol)
- Base : NaOH (4.0 g, 0.1 mol) in H₂O/EtOH (1:1)
- Conditions : Stir at 25°C for 24 hours
Outcome
Acyl Chloride Formation
Activation with oxalyl chloride:
Procedure
- Substrate : (Benzylthio)acetic acid (5.0 g, 0.025 mol)
- Reagent : Oxalyl chloride (3.8 mL, 0.05 mol), catalytic DMF
- Conditions : Reflux in dry DCM (2 hours)
Outcome
- Product : 2-(Benzylthio)acetyl chloride
- Yield : 94%
- Characterization : ¹³C NMR (CDCl₃): δ 169.2 (C=O), 137.5 (C-S).
Amide Coupling and Final Product Isolation
Schotten-Baumann Reaction
The amine and acyl chloride react in a biphasic system:
Optimized Conditions
- Substrates : 2-(5-Chlorothiophen-2-yl)-2-methoxyethylamine (2.06 g, 0.01 mol), 2-(benzylthio)acetyl chloride (2.27 g, 0.01 mol)
- Base : 10% NaHCO₃ (20 mL)
- Solvent : THF/H₂O (1:1)
- Temperature : 0°C → 25°C (gradual warming)
Outcome
- Product : 2-(Benzylthio)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide
- Yield : 82%
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3)
- Characterization :
- ¹H NMR (CDCl₃) : δ 7.35–7.25 (m, 5H, Ar-H), 6.70 (d, J = 3.6 Hz, 1H, thiophene), 6.50 (d, J = 3.6 Hz, 1H, thiophene), 4.15 (s, 2H, SCH₂), 3.80 (m, 1H, NCH), 3.45 (s, 3H, OCH₃).
- HRMS : m/z 395.0682 [M+H]⁺ (calc. 395.0685).
Alternative Synthetic Routes
One-Pot Reductive Amination
A tandem approach avoids isolating the amine intermediate:
Procedure
- Substrates : 5-Chloro-2-methoxymethylthiophene, ammonium acetate
- Reducing Agent : NaBH₃CN (0.015 mol)
- Solvent : MeOH, 25°C, 12 hours
Outcome
- Yield : 65% (direct coupling with 2-(benzylthio)acetyl chloride)
- Advantage : Reduced purification steps
Microwave-Assisted Coupling
Accelerating reaction kinetics via microwave irradiation:
Conditions
- Power : 150 W
- Temperature : 100°C
- Time : 20 minutes
Outcome
- Yield : 88%
- Purity : >99% (HPLC)
Mechanistic Insights and Side Reactions
Competitive Oxidation of Thiophene
Under acidic conditions, the thiophene ring may undergo unintended sulfoxidation. This is mitigated by:
Epimerization at the Methoxy-Bearing Carbon
The geminal methoxy-amine structure introduces stereochemical complexity. Racemization is minimized by:
- Low-temperature amide coupling (0°C)
- Avoidance of strong bases during workup
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost (USD/kg) | Source |
|---|---|---|
| 2-Chlorothiophene | 450 | Ambeed |
| Benzylthiol | 620 | Sigma-Aldrich |
| Oxalyl chloride | 320 | TCI Chemicals |
Environmental Impact
- Waste Streams : Chlorinated byproducts require NaOH neutralization prior to disposal.
- Solvent Recovery : >90% THF and DCM recycled via distillation.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorothiophene ring or to modify the acetamide group.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated products or modified acetamide derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Antimicrobial and Anticancer Activities
Research indicates that compounds similar to 2-(benzylthio)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide exhibit significant antimicrobial and anticancer properties. Studies have shown that derivatives of benzylthio acetamides can inhibit the growth of various bacteria and fungi, as well as exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit Mycobacterium tuberculosis and have demonstrated promising results in vitro and in vivo .
Carbonic Anhydrase Inhibitors
The compound is also explored for its role as a carbonic anhydrase inhibitor . Carbonic anhydrases are critical enzymes involved in various physiological processes, including acid-base balance and respiration. Inhibitors of these enzymes have therapeutic applications in treating conditions such as glaucoma, epilepsy, and certain cancers. The synthesis of derivatives from similar compounds has led to the development of effective carbonic anhydrase inhibitors .
Neurological Research
In neurological studies, compounds structurally related to this compound have been investigated for their effects on cognitive function and depression. For example, a compound named A-33 was administered in animal models to assess its impact on traumatic brain injury and depressive behaviors, highlighting the potential neuroprotective properties of related benzylthio compounds .
Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated effective inhibition against Mycobacterium tuberculosis in vitro studies. |
| Anticancer Activity | Showed cytotoxic effects on various cancer cell lines; further studies needed for specificity. |
| Carbonic Anhydrase Inhibition | Synthesis led to new inhibitors with potential applications in treating glaucoma and epilepsy. |
| Neurological Effects | Related compounds improved cognitive function in animal models; further research warranted. |
Industrial Applications
The industrial relevance of this compound extends to the development of new materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can lead to innovations in material science.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The chlorothiophene ring may interact with various receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Core Flexibility : The target compound’s ethyl chain substituents (methoxy, chlorothiophene) provide conformational flexibility compared to rigid heterocycles like thiadiazole or thiazole .
- Electron Effects : The 5-chlorothiophene group in the target compound introduces stronger electron-withdrawing effects than acetylthiophene derivatives .
- Bioactivity : Benzylthio-containing thiadiazole acetamides (e.g., 5m) exhibit tyrosine kinase inhibition, suggesting the target compound may share similar mechanisms .
Physicochemical Properties
Physical properties such as melting points and solubility are influenced by substituent polarity and molecular symmetry:
Biological Activity
The compound 2-(benzylthio)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to explore its biological activity, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzylthio group, a chlorothiophene moiety, and an acetamide functional group, contributing to its unique pharmacological profile.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including anticonvulsant, analgesic, and anti-diabetic properties.
Anticonvulsant Activity
Studies have shown that derivatives of N-benzyl 2-acetamidoacetamides provide significant protection against seizures induced by maximal electroshock (MES) in animal models. For instance, a related compound demonstrated an effective dose (ED50) of 30 mg/kg in MES tests, comparable to phenobarbital (ED50 = 22 mg/kg) . This suggests that the acetamido group is crucial for anticonvulsant activity, although not strictly necessary.
Analgesic Effects
Compounds with similar structures have been evaluated for their analgesic properties. The presence of the benzylthio group may enhance binding affinity to opioid receptors, which are critical for pain modulation. A patent describes various opioid receptor ligands that could be relevant for developing analgesics based on the structural framework of this compound .
Anti-Diabetic Potential
Recent investigations into structural analogs have highlighted their potential as anti-diabetic agents. For example, a study on a related compound demonstrated significant inhibition of alpha-glucosidase and alpha-amylase enzymes, which are pivotal in carbohydrate metabolism . The findings suggest that modifications in the thiophene and acetamide regions could enhance anti-diabetic efficacy.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focused on the biological activities of compounds related to this compound:
The mechanisms underlying the biological activities of this compound can be attributed to its interaction with specific biological targets:
- Opioid Receptors : The benzylthio group may facilitate binding to mu-opioid receptors, contributing to analgesic effects.
- Enzyme Inhibition : The acetamide moiety likely plays a role in inhibiting enzymes like alpha-glucosidase and alpha-amylase, thereby influencing glucose metabolism.
- Neurotransmitter Modulation : Similar compounds have been shown to affect neurotransmitter levels in the brain, potentially explaining their anticonvulsant properties.
Q & A
Basic Question: What experimental strategies are recommended to optimize the synthetic yield of 2-(benzylthio)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with chloroacetylation of the amine precursor followed by thioether formation. Key strategies include:
- Temperature control : Maintaining 0–5°C during chloroacetyl chloride addition to prevent side reactions (e.g., over-acylation) .
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution reactions between thiols and chloroacetamide intermediates .
- Catalyst use : Potassium carbonate (K₂CO₃) or triethylamine (TEA) can improve coupling efficiency in thioether bond formation .
- Reaction monitoring : TLC with hexane:ethyl acetate (9:1) or similar solvent systems ensures real-time tracking of intermediates .
Basic Question: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
A combination of analytical techniques is essential:
- NMR spectroscopy :
- Mass spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z ≈ 423.05 for C₁₈H₁₉ClN₂O₂S₂) and fragmentation patterns .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve residual solvents or byproducts .
Advanced Question: How can computational modeling guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
SAR studies require systematic substitution and bioactivity testing, supported by computational tools:
- Molecular docking : Compare binding affinities of the benzylthio and chlorothiophene moieties to target enzymes (e.g., bacterial dihydropteroate synthase) using AutoDock Vina .
- DFT calculations : Analyze electron density maps to predict reactivity at the sulfur atom in the thioether group, which may influence redox stability .
- ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and blood-brain barrier permeability based on methoxyethyl and benzylthio substituents .
Advanced Question: What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?
Methodological Answer:
Conflicting bioactivity data often arise from assay variability or structural nuances. Mitigation approaches include:
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times to minimize variability .
- Isosteric substitution : Replace the benzylthio group with sulfonyl (as in ) to test if bioactivity shifts correlate with electronic effects .
- Meta-analysis : Compare IC₅₀ values of similar compounds (e.g., 5-chlorothiophene vs. bromothiophene derivatives) to identify substituent-specific trends .
Advanced Question: How can enantiomeric impurities in the methoxyethyl group affect pharmacological outcomes?
Methodological Answer:
The chiral center in the methoxyethyl group may lead to enantiomer-specific activity:
- Chiral chromatography : Use Chiralpak IA columns with hexane:isopropanol (90:10) to separate enantiomers and quantify enantiomeric excess (ee) .
- Pharmacokinetic profiling : Compare half-life and clearance rates of enantiomers in rodent models to identify dominant active forms .
- Crystallography : Solve X-ray structures to correlate absolute configuration (R/S) with binding modes in target proteins .
Advanced Question: What methodologies address solubility challenges during in vitro testing?
Methodological Answer:
The compound’s low aqueous solubility (predicted logP ≈ 3.5) necessitates formulation strategies:
- Co-solvent systems : Use DMSO:PBS (≤1% v/v) for stock solutions, ensuring compatibility with cell viability assays .
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation to enhance bioavailability .
- Salt formation : Screen counterions (e.g., HCl or sodium salts) to improve solubility without altering bioactivity .
Advanced Question: How can target engagement be validated for this compound in complex biological systems?
Methodological Answer:
- Photoaffinity labeling : Introduce a photoactivatable group (e.g., diazirine) to the benzylthio moiety, enabling covalent binding to targets for pull-down assays .
- Thermal shift assays : Monitor protein melting temperature (Tm) shifts via differential scanning fluorimetry (DSF) to identify binding partners .
- CRISPR-Cas9 knockout : Generate cell lines lacking putative targets (e.g., enzymes in folate biosynthesis) to confirm mechanism-specific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
